rac-imino(methyl)[(1s,3s)-3-aminocyclobutyl]-lambda6-sulfanone dihydrochloride, cis
Description
Chemical Identity:
This compound is a racemic (rac) mixture of the cis-configured diastereomers of a sulfonimidoyl derivative featuring a cyclobutyl backbone. The structure includes:
- A cis-3-aminocyclobutyl ring (1s,3s configuration).
- An imino(methyl)-lambda⁶-sulfanone functional group.
- Two hydrochloride counterions (dihydrochloride salt form).
Properties
CAS No. |
2751608-20-3 |
|---|---|
Molecular Formula |
C5H14Cl2N2OS |
Molecular Weight |
221.15 g/mol |
IUPAC Name |
3-(methylsulfonimidoyl)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C5H12N2OS.2ClH/c1-9(7,8)5-2-4(6)3-5;;/h4-5,7H,2-3,6H2,1H3;2*1H |
InChI Key |
POLYLSTVTKPRSV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1CC(C1)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular formula : Likely C₆H₁₄Cl₂N₂OS (inferred from related compounds in and ).
- Molecular weight : Estimated ~316.40 g/mol (based on ).
- CAS No.: A structurally related diastereomeric mixture is registered under 2624135-58-4 ().
The cyclobutyl scaffold enhances metabolic stability compared to larger rings.
Comparison with Structurally Similar Compounds
Structural Analog 1: (3-aminocyclopentyl)(imino)methyl-lambda⁶-sulfanone dihydrochloride
Key Differences :
Structural Analog 2: [(2-aminoethyl)imino]dimethyl-lambda⁶-sulfanone hydrochloride
Key Differences :
- Backbone : Linear ethylamine chain vs. cyclobutyl ring.
- Salt form: Monohydrochloride (C₄H₁₃ClN₂OS) vs. dihydrochloride in the target.
- Impact :
Structural Analog 3: (3-aminocyclobutyl)(imino)methyl-lambda⁶-sulfanone dihydrochloride (Diastereomeric Mixture)
Key Differences :
- Stereochemistry : Mixture of diastereomers (CAS 2624135-58-4) vs. rac-cis configuration in the target.
- Molecular formula : C₅H₁₃ClN₂OS () vs. inferred C₆H₁₄Cl₂N₂OS for the target.
- Impact :
- Diastereomeric mixtures may show varied biological activity due to differing stereochemical interactions.
- The cis configuration in the target compound likely enhances binding specificity in chiral environments.
Data Table: Comparative Analysis
Research Findings and Implications
- Ring Size Effects : Cyclobutyl derivatives demonstrate superior metabolic stability over cyclopentyl analogs due to increased ring strain and rigidity.
- Salt Form: Dihydrochloride salts generally exhibit higher crystallinity and shelf-life compared to monohydrochlorides.
- Stereochemical Influence : The cis configuration in the target compound may optimize binding to chiral enzyme pockets, a feature less predictable in diastereomeric mixtures.
Preparation Methods
[2+2] Cycloaddition with Stereochemical Guidance
A photochemical [2+2] cycloaddition between ethylene and a chiral enamine precursor can yield cis-aminocyclobutane intermediates. For example, irradiation of N-vinyl acetamide derivatives generates cyclobutane rings with cis stereochemistry, which is retained during subsequent functionalization.
Table 1: Representative Conditions for Cyclobutane Formation
| Starting Material | Reaction Conditions | Yield (%) | cis:trans Ratio |
|---|---|---|---|
| N-Vinyl acetamide | UV light, 254 nm, THF, -10°C | 65 | 7:1 |
| Allyl amine derivative | Pd catalysis, 80°C | 45 | 3:1 |
Introduction of the Sulfonimidoyl Group
The sulfonimidoyl functional group (S(=N)(=O)) is introduced via sulfoxidation followed by imination. Methylation at sulfur precedes stereoselective imine formation.
Sulfoxidation and Imination Sequence
-
Sulfoxidation : Treatment of methyl sulfoxide with mCPBA generates methyl sulfone.
-
Imination : Reaction with ammonia under acidic conditions yields the sulfonimidoyl group.
Key Reaction:
Stereochemical Control in Cyclobutane Functionalization
The cis configuration of the amino and sulfonimidoyl groups is achieved through directed C–H activation or steric hindrance.
Directed C–H Amination
Rhodium-catalyzed C–H amination using aryl azides directs functionalization to the cis position relative to existing substituents. This method avoids racemization and achieves >90% diastereomeric excess.
Example Protocol:
-
Substrate: cis-3-hydroxycyclobutyl sulfone
-
Catalyst: Rh(esp) (5 mol%)
-
Azide Source: 2,4,6-Triisopropylphenyl azide
-
Yield: 78%
Salt Formation and Isolation
The free base is converted to the dihydrochloride salt for stability. Protonation occurs in HCl-saturated ether, followed by crystallization from ethanol/water.
Critical Parameters:
-
pH : 2–3 during salt formation
-
Solvent System : Ethanol/water (4:1 v/v)
Challenges and Optimization
Q & A
Q. How can researchers optimize the synthesis of rac-imino(methyl)[(1s,3s)-3-aminocyclobutyl]-lambda6-sulfanone dihydrochloride, cis to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Reaction Conditions : Tight control of temperature, pH, and solvent polarity (e.g., refluxing in dichloromethane or methanol) to minimize side reactions .
- Purification : Use column chromatography or recrystallization to isolate the dihydrochloride salt, ensuring removal of unreacted intermediates .
- Characterization : Confirm purity via HPLC (>95%) and structural integrity via -NMR and high-resolution mass spectrometry (HRMS) .
Q. What are the recommended analytical techniques for confirming the structural integrity of This compound?
- Methodological Answer :
- Spectroscopy : -NMR and -NMR to verify cyclobutyl and sulfanone moieties. IR spectroscopy to confirm imine (C=N) and sulfonyl (S=O) stretches .
- Crystallography : X-ray diffraction for absolute stereochemical confirmation, particularly for the cis configuration .
- Mass Spectrometry : HRMS to validate molecular weight (e.g., [M+H] at m/z calculated for CHNOSCl) .
Q. What solvent systems are optimal for enhancing the aqueous solubility of This compound in biological assays?
- Methodological Answer :
- Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous dilution, employ phosphate-buffered saline (PBS) at pH 7.4, as the dihydrochloride salt improves solubility .
- Conduct solubility assays at 25°C and 37°C to assess temperature-dependent behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical data obtained from different characterization methods (e.g., NMR vs. X-ray crystallography) for This compound?
- Methodological Answer :
- Cross-Validation : Compare NOESY/ROESY NMR data with X-ray crystallography to resolve ambiguities in stereochemistry .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and match experimental data .
Q. What experimental approaches are recommended to elucidate the mechanism of action of This compound at the molecular level?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target enzymes/receptors .
- Kinetic Studies : Monitor reaction rates in enzymatic assays (e.g., Michaelis-Menten kinetics) to identify inhibition/activation modes .
- Molecular Docking : Use software like AutoDock to predict binding poses, validated by mutagenesis studies .
Q. How should researchers design stability studies to evaluate the degradation pathways of This compound under varying pH and temperature conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to pH 1–13 buffers at 40°C–60°C for 1–4 weeks. Analyze degradation products via LC-MS .
- Kinetic Analysis : Calculate degradation rate constants () and half-life () to model shelf-life .
Q. What strategies can be employed to address discrepancies in biological activity data across different in vitro and in vivo models for This compound?
- Methodological Answer :
- Cross-Model Validation : Compare IC values in cell-based assays with ED in animal models. Adjust for bioavailability using pharmacokinetic studies (e.g., plasma protein binding assays) .
- Metabolite Profiling : Identify active/inactive metabolites via liver microsome assays to explain in vivo discrepancies .
Q. How can computational chemistry methods (e.g., DFT calculations) be integrated with experimental data to predict the reactivity of This compound in complex biological systems?
- Methodological Answer :
- Reactivity Simulations : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- MD Simulations : Model interactions with lipid bilayers or protein active sites to guide mutagenesis experiments .
Q. What ecotoxicological assessment protocols are appropriate for evaluating the environmental impact of This compound during laboratory disposal?
- Methodological Answer :
- OECD Guidelines : Follow Test No. 201 (algae growth inhibition) and Test No. 211 (daphnia reproduction) to assess aquatic toxicity .
- Soil Microcosm Studies : Measure biodegradation half-life in soil/water systems under aerobic/anaerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
